molecular formula C12H14ClFN2O2 B2737105 6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide CAS No. 2193228-11-2

6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide

Cat. No. B2737105
CAS RN: 2193228-11-2
M. Wt: 272.7
InChI Key: IHRONNPBXXAKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known by its chemical name, CPI-444. In

Mechanism of Action

The mechanism of action of CPI-444 involves the inhibition of the adenosine A2A receptor, which is expressed on various immune cells, including T cells and natural killer cells. Adenosine is a molecule that is produced in high concentrations in the tumor microenvironment, where it suppresses the immune response and promotes tumor growth. By inhibiting the A2A receptor, CPI-444 can block the immunosuppressive effects of adenosine, leading to enhanced anti-tumor immunity.
Biochemical and Physiological Effects:
In preclinical studies, CPI-444 has been shown to enhance the anti-tumor immune response in various cancer models, including melanoma, lung cancer, and colorectal cancer. CPI-444 treatment leads to increased infiltration of T cells and natural killer cells into the tumor microenvironment, as well as increased cytokine production and tumor cell death. CPI-444 has also been shown to synergize with other cancer immunotherapies, such as checkpoint inhibitors, leading to improved therapeutic outcomes.

Advantages and Limitations for Lab Experiments

One advantage of CPI-444 is its high potency and selectivity for the adenosine A2A receptor, which makes it a valuable tool for studying the role of this receptor in cancer immunotherapy. However, one limitation of CPI-444 is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for CPI-444 in preclinical and clinical settings.

Future Directions

For CPI-444 research include the optimization of dosing and treatment regimens, as well as the development of more potent and selective adenosine A2A receptor inhibitors. Additionally, further studies are needed to determine the efficacy of CPI-444 in combination with other cancer immunotherapies, such as checkpoint inhibitors and CAR T cell therapy. Finally, clinical trials are needed to determine the safety and efficacy of CPI-444 in human patients with cancer.

Synthesis Methods

The synthesis method of CPI-444 involves the reaction of 6-chloro-2-fluoronicotinic acid with 2-(cyclopropylmethoxy)ethylamine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to form the final compound, CPI-444. This synthesis method has been optimized for high yield and purity, making CPI-444 a suitable compound for scientific research.

Scientific Research Applications

CPI-444 has been shown to have potential applications in medical research, specifically in the field of cancer immunotherapy. CPI-444 is a potent and selective inhibitor of the adenosine A2A receptor, which plays a crucial role in regulating the immune response. By inhibiting this receptor, CPI-444 can enhance the anti-tumor immune response, making it a promising candidate for cancer immunotherapy.

properties

IUPAC Name

6-chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c13-10-4-3-9(11(14)16-10)12(17)15-5-6-18-7-8-1-2-8/h3-4,8H,1-2,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRONNPBXXAKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCNC(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.